molecular formula C16H13NO5 B14899512 N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide

N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide

Cat. No.: B14899512
M. Wt: 299.28 g/mol
InChI Key: ICCFHLWBDSGKID-UHFFFAOYSA-N
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Description

Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a phthalimide moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate typically involves the following steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Attachment of the Furan Ring: The phthalimide is then reacted with a furan derivative, such as 5-bromomethylfuran-2-carboxylate, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromomethyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of furan and phthalimide derivatives with biological systems.

Mechanism of Action

The mechanism of action of Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific enzymes or receptors in biological systems. The furan ring and phthalimide moiety may play roles in binding to these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-indole-3-carboxylate: Another compound with a similar ester functional group but with an indole ring instead of a furan ring.

    Phthalimidoamlodipine: Contains the phthalimide moiety but is structurally different due to the presence of a dihydropyridine ring.

Uniqueness

Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate is unique due to the combination of a furan ring and a phthalimide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

ethyl 5-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C16H13NO5/c1-2-21-16(20)13-8-7-10(22-13)9-17-14(18)11-5-3-4-6-12(11)15(17)19/h3-8H,2,9H2,1H3

InChI Key

ICCFHLWBDSGKID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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